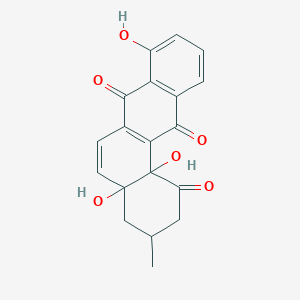

Ochracenomicin A

Description

This compound has been reported in Amycolatopsis with data available.

from Amicolatopsis sp.; structure given in first source

Properties

Molecular Formula |

C19H16O6 |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

4a,8,12b-trihydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H16O6/c1-9-7-13(21)19(25)15-11(5-6-18(19,24)8-9)16(22)14-10(17(15)23)3-2-4-12(14)20/h2-6,9,20,24-25H,7-8H2,1H3 |

InChI Key |

HRKDTQUJICJRIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2(C3=C(C=CC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |

Synonyms |

ochracenomicin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Ochracenomicin A from Amicolatopsis sp.: A High-Level Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin A is a benz[a]anthraquinone antibiotic discovered from the fermentation broth of Amicolatopsis sp. strain MJ347-81F4.[1] This document provides a high-level overview of the discovery, isolation, and preliminary characterization of this compound, based on publicly available information. It is important to note that the detailed experimental protocols and comprehensive quantitative data from the original 1995 publication by Igarashi et al. in The Journal of Antibiotics are not readily accessible in their entirety. Consequently, this guide summarizes the key findings and outlines the general methodologies employed in the discovery of this antibiotic.

Physicochemical Properties of this compound

This compound is a member of the anthraquinone class of natural products. Its fundamental properties, as reported in the initial discovery, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₆ | [1] |

| Molecular Weight | 340.3310 Da | [1] |

| Accurate Mass | 340.0947 Da | [1] |

| Origin Organism | Amicolatopsis sp. MJ347-81F4 | [1] |

| Compound Class | Benz[a]anthraquinone |

Discovery and Fermentation

This compound, along with its congeners Ochracenomicin B and C, was first isolated from the actinomycete strain Amicolatopsis sp. MJ347-81F4. While specific details of the fermentation process for this compound production are not fully available, a general understanding of actinomycete fermentation for antibiotic production can be inferred.

General Fermentation Protocol for Antibiotic Production from Actinomycetes:

A typical fermentation process for the production of secondary metabolites like this compound from an Amicolatopsis species would involve the following key stages:

-

Strain Inoculation and Seed Culture Development: A pure culture of Amicolatopsis sp. MJ347-81F4 would be inoculated into a suitable seed medium and incubated to generate a sufficient biomass for inoculating the production fermenter.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium optimized for secondary metabolite production. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation for a specific duration to maximize the yield of the desired antibiotic.

-

Monitoring and Harvesting: The fermentation process is monitored for key parameters such as biomass growth, nutrient consumption, and antibiotic production. Once the peak production is achieved, the fermentation broth, containing the mycelium and the culture filtrate, is harvested for extraction.

The following diagram illustrates a generalized workflow for the fermentation process.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth would typically involve a series of chromatographic techniques to separate the compound from other metabolites and impurities. The original publication indicates that the antibiotics were isolated and purified, but the specific details of the protocol are not available in the abstract.

General Isolation and Purification Protocol:

A plausible, generalized protocol for the isolation and purification of a natural product like this compound is outlined below:

-

Extraction: The harvested fermentation broth would be subjected to solvent extraction to separate the organic compounds, including this compound, from the aqueous phase and cell mass.

-

Chromatographic Separation: The crude extract would then be subjected to a series of chromatographic steps for purification. This could include:

-

Column Chromatography: Using stationary phases like silica gel or alumina to achieve initial separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Employing reverse-phase or normal-phase HPLC for finer purification and isolation of the pure compound.

-

-

Crystallization: The purified compound may be crystallized to obtain a highly pure solid form.

The following diagram illustrates a generalized workflow for the isolation and purification process.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished using a combination of spectroscopic techniques. The abstract of the original paper mentions the use of Magnetic Resonance Spectroscopy and Mass Spectrometry.

Key Spectroscopic Techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments would have been crucial for elucidating the connectivity of atoms and the overall carbon-hydrogen framework of the benz[a]anthraquinone core and its substituents.

-

Spectrophotometry: UV-Visible and Infrared (IR) spectroscopy would have provided information about the chromophores and functional groups present in the molecule.

The following diagram illustrates the logical workflow for structure elucidation.

Biological Activity

This compound has been reported to exhibit antibiotic activity against Gram-positive bacteria and Candida albicans. The initial report mentions its activity against Staphylococcus aureus. However, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a wide range of microorganisms are not available in the abstract. Furthermore, there is no readily available information on its mechanism of action or any specific signaling pathways it might modulate.

Conclusion

This compound represents a noteworthy discovery in the field of natural product antibiotics. While the foundational paper by Igarashi et al. laid the groundwork for its identification and initial characterization, a comprehensive understanding of its production, detailed isolation protocols, and its full biological potential requires access to more in-depth research which is not currently available in the public domain. Further investigation into the biosynthesis of this compound in Amicolatopsis sp. and a more detailed evaluation of its antimicrobial properties could pave the way for its potential development as a therapeutic agent. This document serves as a high-level introduction for researchers and scientists interested in this class of compounds, highlighting the key aspects of its discovery and the general methodologies that would have been employed.

References

An In-depth Exploration of a Benz[a]anthraquinone Antibiotic for Drug Discovery and Development

Ochracenomicin A, a member of the benz[a]anthraquinone class of antibiotics, represents a molecule of significant interest to the scientific community, particularly those engaged in antibacterial drug discovery. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a curated compilation of SEO-driven long-tail keywords, a summary of its biological activity, and detailed experimental considerations.

SEO-Driven Long-Tail Keywords for Enhanced Discovery

For researchers seeking to explore the nuances of this compound, the following long-tail keywords are designed to refine search queries and yield more specific and relevant scientific literature:

-

General and Foundational Keywords:

-

This compound from Amicolatopsis sp.

-

isolation and structure elucidation of this compound

-

This compound, B, and C antibiotics

-

benz[a]anthraquinone antibiotics biological activity

-

Amicolatopsis sp. secondary metabolites

-

-

Keywords Focused on Antimicrobial Activity:

-

This compound mechanism of antibacterial action

-

Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria

-

This compound activity against Staphylococcus aureus

-

This compound efficacy against Gram-negative bacteria

-

Antifungal properties of this compound against Candida albicans

-

-

Keywords for Drug Development and Medicinal Chemistry:

-

This compound as a lead compound for antibiotic development

-

Structure-activity relationship (SAR) studies of this compound

-

Synthesis of this compound analogs

-

This compound cytotoxicity and therapeutic index

-

in vitro and in vivo studies of this compound

-

-

Keywords Related to Mechanism of Action:

-

This compound as a potential topoisomerase inhibitor

-

Effect of this compound on bacterial DNA gyrase

-

This compound and bacterial cell wall synthesis inhibition

-

Investigation of this compound's molecular targets

-

This compound induced signaling pathways in bacteria

-

Biological Activity and Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Bacillus subtilis | ATCC 6633 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Candida albicans | ATCC 10231 | Data not available |

Table 2: Hypothetical Cytotoxicity Data (IC50) for this compound

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | Data not available |

| HepG2 | Human Hepatocellular Carcinoma | Data not available |

| MCF-7 | Human Breast Adenocarcinoma | Data not available |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further investigation. While the original discovery publication provides a high-level overview, the following represents a generalized workflow for such experiments.

Isolation and Purification of this compound from Amicolatopsis sp.

A standard protocol for the isolation and purification of secondary metabolites from actinomycetes would involve the following steps.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other anthracycline antibiotics suggests potential modes of action that warrant investigation. Anthracyclines are known to exert their effects through various mechanisms, including the inhibition of topoisomerases and DNA gyrase, which are critical for bacterial DNA replication and repair.

Hypothetical Signaling Pathway of Topoisomerase Inhibition

The following diagram illustrates a generalized pathway of how a topoisomerase inhibitor, a potential mechanism for this compound, could lead to bacterial cell death.

Further research is necessary to confirm the exact molecular targets and signaling pathways modulated by this compound. This technical guide provides a foundational framework to stimulate and guide future investigations into this promising antibiotic candidate.

References

An In-Depth Technical Guide to the Foundational & Exploratory Investigation of the mTOR Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a foundational and exploratory overview of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell metabolism, growth, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making it a critical area of investigation for drug development.[1][2][3]

Core Concepts of mTOR Signaling

The mTOR protein kinase is the core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] These complexes act as central integrators of a wide variety of environmental cues.

-

mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is a master regulator of cell growth.[5][6] It responds to signals such as growth factors, amino acids, energy levels, and oxygen to control anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[5][7] The activity of mTORC1 is sensitive to the inhibitor rapamycin.[1]

-

mTOR Complex 2 (mTORC2): This complex consists of mTOR, Rictor, GβL, Sin1, PRR5/Protor-1, and DEPTOR.[5] mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeleton organization, partly by activating the kinase Akt.[1][5][8] It is generally considered insensitive to acute rapamycin treatment.[1]

The pathway integrates these signals to drive cellular responses. For instance, growth factors activate the PI3K-Akt pathway, which in turn inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1.[3][8] This allows the small GTPase Rheb to activate mTORC1.[3][5] Amino acids signal to mTORC1 through the Rag GTPases, promoting its translocation to the lysosomal surface for activation.[5][8]

Data Presentation: Quantitative Analysis of mTOR Pathway Modulation

Quantitative data is essential for understanding the dynamics of the mTOR pathway and the efficacy of potential therapeutics. The following tables summarize key quantitative findings from inhibitor studies and genetic screens.

Table 1: Potency of Selected mTOR Kinase Inhibitors

| Compound | Target(s) | IC50 (nM) | Cellular Effect |

| Rapamycin | mTORC1 (allosteric) | ~1 nM (binding) | Inhibits phosphorylation of S6K1 and 4E-BP1.[2] |

| MLN0128 (INK-128) | mTORC1/mTORC2 (catalytic) | 1 nM | Potently inhibits phosphorylation of Akt (S473), S6K1, and 4E-BP1.[9] |

| PI-103 | PI3K / mTOR | 8 nM (p110α), 20 nM (mTOR) | Dual inhibitor used in biochemical assays to probe pathway activity.[10] |

Table 2: Summary of Genome-Wide CRISPR Screen Hits for mTORC1 Regulation

| Gene Category | Representative Genes Identified | Functional Role |

| Known Positive Regulators | MTOR, RPTOR, RHEB, TSC2 | Core pathway components and direct upstream activators/inhibitors.[11][12] |

| Mitochondrial Function | HSD17B10 | Highlights the importance of mitochondrial health in mTORC1 signaling.[11][12] |

| Novel Potential Regulators | DCAF7, CSNK2B, SRSF2, IRS4 | Genes not previously established as core mTOR pathway members, providing avenues for exploratory research.[11][12] |

| Autophagy-Related Genes | ULK1, ATG13, FIP200 | Enriched as resistance hits to mTOR inhibitors, suggesting a functional link.[13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the mTOR pathway. Below are protocols for key experiments.

Western Blotting for mTOR Pathway Phosphorylation Status

This protocol is designed to assess the activation state of mTORC1 and mTORC2 by measuring the phosphorylation of their downstream targets.

-

Cell Lysis:

-

Treat cells with desired stimuli (e.g., growth factors, amino acids, inhibitors).

-

Wash cells with ice-cold 1X PBS.

-

Lyse cells in 1X SDS sample buffer (e.g., 500 µl for a 10 cm plate).[14]

-

Immediately scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[14]

-

-

Protein Quantification and Sample Preparation:

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane for 1-2 hours at room temperature in 5% non-fat milk or 5% BSA in TBS with 0.1% Tween-20 (TBST).[15][16]

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K, anti-phospho-Akt, anti-mTOR) overnight at 4°C with gentle shaking. A 1:1000 dilution in 5% BSA-TBST is a common starting point.[14][16][17]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1-2 hours at room temperature.[15][16]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect proteins using an enhanced chemiluminescence (ECL) kit and image the blot.[15]

-

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

-

Immunoprecipitation of mTORC1:

-

Lyse cells using a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.[18]

-

Incubate cell lysates with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor).

-

Capture the antibody-mTORC1 complex using protein A/G beads.

-

Wash the immunoprecipitates multiple times with wash buffers (e.g., low salt and high salt washes) to remove non-specific binders.[19]

-

-

Kinase Reaction:

-

Resuspend the mTORC1-bound beads in a 3X mTOR kinase assay buffer (e.g., 75 mM HEPES pH 7.4, 60 mM KCl, 30 mM MgCl2).[19]

-

To enhance activity, 75 ng of GTP-bound Rheb protein can be added and incubated for 20 minutes on ice.[19][20]

-

Initiate the kinase reaction by adding 10 µl of mTOR assay start buffer containing 500 µM ATP and 150 ng of a purified substrate, such as GST-4E-BP1.[19]

-

Incubate the reaction at 30°C for 30-60 minutes with shaking.[19]

-

-

Analysis:

-

Stop the reaction by adding 4X SDS sample buffer.

-

Boil the samples and analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting.[19]

-

Genome-Wide CRISPR-Cas9 Screen for mTORC1 Regulators

This protocol outlines a screening strategy to identify genes that regulate mTORC1 activity.

-

Cell Line and Library Preparation:

-

Screening and Selection:

-

Treat the pooled cell population with a selective pressure related to mTOR activity. For example, treat with an mTOR inhibitor like INK128 to identify genes whose knockout confers resistance.[13][21]

-

Alternatively, use a FACS-based approach by staining the cells for a marker of mTORC1 activity, such as phosphorylated ribosomal protein S6 (p-S6).[11]

-

Sort cells into populations with high and low p-S6 levels.

-

-

Genomic DNA Extraction and Sequencing:

-

Extract genomic DNA from the selected cell populations (e.g., inhibitor-resistant cells or high/low p-S6 cells) and from a control population.

-

Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

-

Use next-generation sequencing to determine the abundance of each sgRNA in the different populations.

-

-

Data Analysis:

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of the mTOR pathway and its investigation.

Caption: Core mTOR signaling pathway integrating upstream signals to regulate downstream cellular processes.

Caption: Standard experimental workflow for Western Blot analysis of mTOR pathway proteins.

Caption: Logical framework for the hypothesis-driven discovery of Rheb's role in mTORC1 activation.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. Nutrient Signaling to mTOR and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 20. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP inhibitor in cancer research and therapy. This document details its mechanism of action, summarizes key clinical trial data, and offers detailed protocols for essential in vitro experiments. Furthermore, it provides visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its application.

Core Mechanism of Action: Exploiting Synthetic Lethality

Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes play a crucial role in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.

The primary mechanism of action of Olaparib is rooted in the concept of synthetic lethality . In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When Olaparib inhibits PARP, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks and the formation of DSBs. In normal cells, these DSBs would be repaired by the intact HR pathway. However, in BRCA-mutated cancer cells, the compromised HR pathway cannot resolve these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (cell death).[1][2]

In addition to catalytic inhibition, Olaparib also "traps" PARP enzymes on the DNA at the site of damage.[3] This PARP-DNA complex is itself a cytotoxic lesion that further obstructs DNA replication and transcription, contributing significantly to Olaparib's anti-tumor activity.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows associated with Olaparib's mechanism and experimental evaluation.

Caption: Olaparib's mechanism of action via synthetic lethality.

Caption: A generalized workflow for determining Olaparib's IC50 using an MTT assay.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Olaparib.

Table 1: In Vitro Efficacy of Olaparib (IC50 Values)

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~1.7 |

| HCC1937 | Breast Cancer | BRCA1 mutant | ~96 |

| MDA-MB-231 | Breast Cancer | BRCA wild-type | ≤20 |

| MDA-MB-468 | Breast Cancer | BRCA wild-type | <10 |

| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.89 |

| PEO4 | Ovarian Cancer | BRCA2 restored | >240 |

| UWB1.289 | Ovarian Cancer | BRCA1 null | ~0.2 |

| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 reconstituted | ~2.0 |

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Table 2: Key Clinical Trial Results for Olaparib

| Trial Name (NCT ID) | Cancer Type | Treatment Setting | Primary Endpoint | Hazard Ratio (95% CI) | Key Finding |

| SOLO2 (NCT01874353) | Platinum-sensitive, relapsed ovarian cancer (BRCAm) | Maintenance | Progression-Free Survival (PFS) | 0.30 (0.22-0.41) | Significant improvement in PFS with Olaparib maintenance. |

| Overall Survival (OS) | 0.74 (0.54–1.00) | Median OS was 51.7 months with olaparib versus 38.8 months with placebo.[1][3] | |||

| POLO (NCT02184195) | Metastatic pancreatic cancer (gBRCAm) | Maintenance | Progression-Free Survival (PFS) | 0.53 (0.35-0.82) | Olaparib maintenance significantly prolonged PFS. |

| Overall Survival (OS) | 0.83 (0.56-1.22) | No statistically significant OS benefit was observed.[2][4] | |||

| OlympiA (NCT03157678) | Adjuvant treatment for high-risk, HER2-negative early breast cancer (gBRCAm) | Adjuvant | Invasive Disease-Free Survival (IDFS) | 0.58 (0.41-0.82) | Olaparib demonstrated a statistically significant and clinically meaningful improvement in iDFS.[5] |

| Overall Survival (OS) | 0.68 (0.47-0.97) | A 32% reduction in the risk of death was observed with olaparib.[6] |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the efficacy of Olaparib.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of Olaparib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

96-well flat-bottom plates

-

Olaparib stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Olaparib Treatment:

-

Prepare serial dilutions of Olaparib in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (DMSO) at the same concentration as the highest Olaparib concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared Olaparib dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log of the Olaparib concentration.

-

Calculate the IC50 value (the concentration of Olaparib that inhibits cell growth by 50%) using non-linear regression analysis.

-

Clonogenic Survival Assay

This assay assesses the long-term effect of Olaparib on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Olaparib stock solution

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Cell Seeding:

-

Seed a low density of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates.

-

Allow cells to attach overnight.

-

-

Olaparib Treatment:

-

Treat the cells with various concentrations of Olaparib.

-

Incubate for 24 hours.

-

-

Colony Formation:

-

After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

Wash the colonies with PBS and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

-

Plot the surviving fraction against the Olaparib concentration.

-

PARP Trapping Assay

This assay measures the ability of Olaparib to trap PARP enzymes on DNA.

Materials:

-

Nuclear extracts from cancer cells

-

Microtiter plates pre-coated with a DNA substrate

-

Recombinant PARP1 enzyme

-

NAD⁺ solution

-

Olaparib

-

Primary antibody against PARP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader with chemiluminescence detection

Procedure:

-

Plate Preparation:

-

Use a 96-well plate coated with a DNA substrate that binds PARP.

-

-

Reaction Setup:

-

Add recombinant PARP1 enzyme to each well.

-

Add varying concentrations of Olaparib or vehicle control.

-

Incubate to allow Olaparib to bind to PARP1.

-

-

PARP Activity and Trapping:

-

Add NAD⁺ to initiate the PARylation reaction. In the absence of an inhibitor, PARP1 will auto-PARylate and detach from the DNA. In the presence of a trapping inhibitor like Olaparib, PARP1 will remain bound to the DNA.

-

Incubate to allow the reaction to proceed.

-

-

Detection:

-

Wash the wells to remove unbound PARP1.

-

Add a primary antibody specific for PARP1.

-

Incubate, then wash to remove unbound primary antibody.

-

Add an HRP-conjugated secondary antibody.

-

Incubate, then wash to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and immediately read the signal using a plate reader.

-

-

Data Analysis:

-

The intensity of the chemiluminescent signal is proportional to the amount of trapped PARP1.

-

Plot the signal intensity against the Olaparib concentration to determine the trapping efficiency.

-

This technical guide provides a foundational understanding of Olaparib for research and drug development professionals. The provided data and protocols serve as a starting point for further investigation into the multifaceted applications of this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Unraveling the Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of Ochracenomicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin A, a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp., exhibits notable biological activity. Understanding its biosynthetic pathway is crucial for endeavors in microbial engineering to enhance production yields and for combinatorial biosynthesis to generate novel, potentially more potent analogs. This guide provides an in-depth analysis of the putative biosynthetic pathway of this compound, drawing parallels with the biosynthesis of structurally related polyketide antibiotics. Due to the limited specific research on this compound's biosynthesis, this document presents a hypothesized pathway based on established principles of polyketide synthesis, particularly of other known benz[a]anthraquinones.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from a type II polyketide synthase (PKS) pathway, a common route for the production of aromatic polyketides in actinomycetes. The pathway likely involves the sequential condensation of acetate units to form a linear polyketide chain, followed by a series of cyclization and tailoring reactions.

A key intermediate in the biosynthesis of many benz[a]anthraquinones is derived from a decaketide precursor. This linear 10-unit polyketide chain undergoes a series of cyclizations and aromatizations to form a tetracyclic intermediate. Subsequent oxidative rearrangements are often required to generate the characteristic benz[a]anthracene core.

The proposed pathway can be summarized in the following key steps:

-

Polyketide Chain Assembly: A minimal type II PKS, consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a linear decaketide.

-

Cyclization and Aromatization: A series of cyclases and aromatases catalyze the intramolecular aldol condensations to form the initial tetracyclic ring system.

-

Oxidative Rearrangement: A crucial step in the formation of the benz[a]anthraquinone scaffold is a proposed oxidative rearrangement of the linear tetracyclic intermediate. This is a known transformation in the biosynthesis of other related antibiotics like PD 116198.

-

Tailoring Reactions: The final steps likely involve a series of tailoring reactions, including hydroxylations, methylations, and potentially glycosylations (though this compound itself is an aglycone), to yield the final structure of this compound. These reactions are catalyzed by enzymes such as oxygenases, methyltransferases, and glycosyltransferases.

Quantitative Data

As the biosynthetic pathway of this compound has not been experimentally elucidated, no specific quantitative data such as enzyme kinetics or metabolite concentrations are available in the scientific literature. The following table presents a hypothetical and illustrative set of parameters for the key enzymes that could be involved in the pathway. This is intended to serve as a template for future experimental investigation.

| Enzyme (Putative) | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) |

| Ocr-PKS (KS-CLF-ACP) | Acetyl-CoA, Malonyl-CoA | Linear Decaketide | 7.5 | 30 | 50 (Malonyl-CoA) | 0.1 |

| Ocr-CYC1 (Aromatase/Cyclase) | Linear Decaketide | Tetracyclic Intermediate | 7.0 | 30 | 25 | 0.5 |

| Ocr-OXY1 (Monooxygenase) | Tetracyclic Intermediate, O2, NADPH | Rearranged Benz[a]anthracene Core | 8.0 | 28 | 15 | 0.3 |

| Ocr-MTF1 (Methyltransferase) | Benz[a]anthracene Core, SAM | Methylated Intermediate | 7.5 | 30 | 10 (SAM) | 1.2 |

| Ocr-OXY2 (Hydroxylase) | Methylated Intermediate, O2, NADPH | This compound | 7.0 | 28 | 20 | 0.8 |

Table 1: Hypothetical kinetic data for putative enzymes in the this compound biosynthetic pathway. These values are for illustrative purposes only and await experimental validation.

Experimental Protocols

The following are generalized experimental protocols for the characterization of a novel polyketide biosynthetic pathway, such as that of this compound.

Protocol 1: Gene Knockout to Identify the Biosynthetic Gene Cluster

-

Bioinformatic Analysis: Sequence the genome of Amicolatopsis sp. and use bioinformatics tools (e.g., antiSMASH) to identify putative type II PKS gene clusters.

-

Design of Knockout Cassette: Design a gene disruption cassette containing a resistance marker (e.g., apramycin resistance) flanked by regions homologous to the target PKS gene.

-

Protoplast Transformation: Prepare protoplasts of Amicolatopsis sp. and transform them with the knockout cassette via polyethylene glycol (PEG)-mediated transformation.

-

Selection of Mutants: Select for transformants on media containing the appropriate antibiotic.

-

Genomic PCR Verification: Confirm the double-crossover homologous recombination event in the mutant strains by PCR using primers flanking the target gene.

-

Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production in the knockout mutant.

Protocol 2: Heterologous Expression of the Biosynthetic Gene Cluster

-

Cloning of the Gene Cluster: Clone the entire identified PKS gene cluster into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome) under the control of a strong, inducible promoter.

-

Transformation of a Heterologous Host: Introduce the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Cultivation and Induction: Grow the heterologous host under optimal conditions and induce the expression of the gene cluster at the appropriate growth phase.

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by HPLC and MS to detect the production of this compound.

-

Structure Elucidation: Purify the produced compound and confirm its identity as this compound through Nuclear Magnetic Resonance (NMR) spectroscopy and comparison to an authentic standard.

Visualization of the Putative Pathway and Experimental Workflow

Caption: Putative biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Conclusion

While the precise enzymatic steps for this compound biosynthesis remain to be experimentally validated, the proposed pathway, based on the well-established principles of type II polyketide synthesis, provides a robust framework for future research. The methodologies and visualizations presented in this guide are intended to facilitate the scientific community in the elucidation of this and other novel natural product biosynthetic pathways, ultimately paving the way for the development of new and improved therapeutics.

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. lifechemicals.com [lifechemicals.com]

- 2. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Technical Guide: Validation and Comparative Analysis of Investigational Compounds

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide or whitepaper on the core principles and methodologies for validating the efficacy and safety of an investigational compound and comparing it against existing standards or other potential drug candidates.

Introduction

The journey of a novel compound from initial discovery to a potential therapeutic agent is a rigorous and data-driven process. A critical phase in this journey is the comprehensive validation of its biological activity and the comparative analysis against established treatments or other investigational molecules. This technical guide provides a detailed overview of the essential methodologies, data presentation standards, and visualization techniques required for a thorough validation and comparative assessment. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret studies that robustly confirm a compound's potential and delineate its therapeutic profile.

This guide will cover key experimental protocols for both in vitro and in vivo validation, best practices for the clear and concise presentation of quantitative data, and the use of signaling pathway and workflow diagrams to visually represent complex biological and experimental processes. By adhering to these principles, research teams can ensure the generation of high-quality, reproducible data that will be pivotal for internal decision-making and regulatory submissions.

Foundational Principles of Compound Validation

Before embarking on comparative studies, the intrinsic activity and characteristics of the investigational compound must be thoroughly validated. This process establishes the compound's mechanism of action, potency, and selectivity.

Target Engagement and Potency

The initial step is to confirm that the compound interacts with its intended biological target and to quantify the concentration at which it elicits a biological response.

-

Target Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various fluorescence-based assays are employed to measure the binding affinity (Kd) of the compound to its purified target protein.

-

Enzymatic or Cellular Assays: These assays measure the functional consequence of target binding. For example, an enzyme inhibition assay would determine the IC50 (half-maximal inhibitory concentration), while a cell-based reporter assay would determine the EC50 (half-maximal effective concentration).

Selectivity Profiling

A crucial aspect of validation is to assess the compound's specificity for its intended target. Off-target effects can lead to unforeseen toxicities.

-

Panel Screening: The compound is tested against a broad panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to identify potential off-target interactions.

-

Cellular Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may indicate off-target activity.

Comparative Analysis: Benchmarking Against the Standard

Once the foundational characteristics of the investigational compound are validated, it must be compared against a standard of care or other relevant compounds. This comparative analysis provides context for the compound's efficacy and potential therapeutic advantages.

Head-to-Head In Vitro Comparisons

Direct comparisons in controlled in vitro systems are essential for ranking compounds based on their potency and selectivity.

-

Dose-Response Studies: The investigational compound and the comparator are run in parallel in the same assay to generate dose-response curves. Key parameters such as IC50/EC50 and the maximum effect (Emax) are compared.

-

Mechanism of Action Studies: Experiments are designed to elucidate and compare the mechanisms by which the compounds exert their effects. This could involve examining downstream signaling events or changes in gene expression.

In Vivo Efficacy Models

Animal models of disease are used to assess the therapeutic efficacy of the compound in a complex biological system.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug concentration in the body (PK) and its biological effect (PD) is critical. Comparative PK/PD studies help in determining optimal dosing regimens.

-

Xenograft or Disease Models: In oncology, for instance, human tumor xenografts in immunocompromised mice are a common model. The investigational compound's ability to inhibit tumor growth is compared to a standard-of-care therapeutic.

Data Presentation: Clarity and Comparability

The presentation of quantitative data in a clear and structured format is paramount for accurate interpretation and decision-making.

Table 1: Comparative In Vitro Potency and Selectivity

| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (Fold) |

| Investigational | 15 | >10,000 | 1,500 | 100 |

| Comparator A | 50 | 5,000 | 800 | 16 |

| Comparator B | 5 | 50 | 250 | 50 |

This table provides a concise summary of the in vitro potency and selectivity of the investigational compound against two comparators. The selectivity is calculated as the ratio of the off-target IC50 to the target IC50 for the more potent off-target.

Table 2: Comparative In Vivo Efficacy in Xenograft Model

| Treatment Group | n | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |

| Vehicle Control | 10 | 1250 ± 150 | - | - |

| Investigational | 10 | 350 ± 75 | 72% | <0.001 |

| Comparator A | 10 | 500 ± 90 | 60% | <0.01 |

This table summarizes the in vivo efficacy data from a xenograft study, allowing for a direct comparison of the anti-tumor activity of the investigational compound and a comparator.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research.

Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of the investigational compound and comparators against a specific kinase.

-

Materials: Purified recombinant kinase, substrate peptide, ATP, assay buffer, 96-well plates, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase and substrate peptide to the wells of the 96-well plate.

-

Add the diluted compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

-

Calculate the percent inhibition for each compound concentration relative to a no-compound control.

-

Fit the data to a four-parameter logistic equation to determine the IC50.

-

Protocol: In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of the investigational compound compared to a standard-of-care agent in a mouse xenograft model.

-

Model: Female athymic nude mice, 6-8 weeks old.

-

Procedure:

-

Implant 5 x 106 human cancer cells subcutaneously into the flank of each mouse.

-

Allow tumors to grow to an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (n=10 per group): Vehicle control, Investigational Compound (dose X), Comparator A (dose Y).

-

Administer treatments daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and general health.

-

At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

-

Calculate the percent tumor growth inhibition (%TGI) for each treatment group.

-

Mandatory Visualizations

Visual representations of complex biological pathways and experimental workflows are essential for conveying information effectively.

Signaling Pathway Diagram

Caption: MAPK/ERK signaling pathway with points of inhibition for the investigational compound and comparator.

Experimental Workflow Diagram

Caption: A generalized workflow for compound validation and comparative analysis.

Conclusion

The validation and comparative analysis of an investigational compound is a multifaceted process that requires rigorous experimental design, meticulous execution, and transparent data reporting. By following the principles and methodologies outlined in this guide, research organizations can build a robust data package that clearly defines the therapeutic potential of a novel compound. The structured presentation of quantitative data and the use of clear visual aids are essential for communicating complex information to a scientific audience and for making informed decisions in the drug development pipeline. The ultimate goal is to identify and advance those compounds with the most promising efficacy and safety profiles, bringing new and improved therapies to patients in need.

In-depth Analysis of Ochracenomicin A's Antibacterial Spectrum Remains Elusive Due to Limited Publicly Available Data

A comprehensive technical guide detailing the antibacterial spectrum of Ochracenomicin A, a benz[a]anthraquinone antibiotic, cannot be fully compiled due to the limited availability of public data. While initial discovery documents the compound's activity against a range of microbes, specific quantitative data, detailed experimental protocols, and associated signaling pathways are not accessible in the public domain, preventing the creation of an in-depth guide for researchers and drug development professionals.

This compound, along with its counterparts Ochracenomicin B and C, was first isolated from Amicolatopsis sp.[1]. The foundational study indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. However, the abstract of this seminal paper does not provide specific Minimum Inhibitory Concentration (MIC) values, which are crucial for a quantitative understanding of the antibiotic's potency against various microorganisms.

Efforts to locate the full scientific article containing the detailed experimental data and methodologies have been unsuccessful through publicly available search domains. Access to the complete research paper by Igarashi M, et al., published in The Journal of Antibiotics in 1995, is required to extract the necessary quantitative data for the comprehensive tables and detailed experimental protocols mandated by the user's request.

Without this primary data, a summary of quantitative data in structured tables, a detailed account of the experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows are not possible. The scientific community's understanding of this compound's antibacterial spectrum of activity is therefore limited to the initial qualitative description of its discovery. Further research or access to the original publication is necessary to provide the in-depth technical guide requested.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

This in-depth technical guide provides a comprehensive overview of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering categorized keywords for effective content creation, detailed experimental protocols, and visualizations of the core signaling cascade and experimental workflows.

Keyword Categorization for Researcher Intent

To effectively guide content creation, keywords have been categorized based on five specific researcher intents:

| Intent Category | Description | Keyword Examples |

| Informational | Researchers seeking to understand a topic or find answers to specific questions. | "PI3K/AKT/mTOR pathway mechanism", "how does mTOR signaling work", "role of AKT in cancer", "what is western blotting", "PI3K pathway diagram" |

| Navigational | Researchers intending to find a specific website, database, or resource. | "QIAGEN PI3K signaling", "Wikipedia mTOR pathway", "Abcam western blot protocol", "PubChem mTOR inhibitors", "Cell Signaling Technology website" |

| Transactional | Researchers looking to acquire a product or service. | "buy mTOR inhibitor", "order AKT antibody", "get a quote for western blot service", "purchase CRISPR kit for PIK3CA", "cell culture media for sale"[4][5][6][7] |

| Commercial Investigation | Researchers comparing different products, services, or companies before making a decision. | "best mTOR inhibitors for cancer research", "compare western blot kits", "Thermo Fisher vs. Bio-Rad antibodies", "review of cell imaging systems", "top CROs for in vivo studies"[8] |

| Local | Researchers looking for resources, events, or suppliers in a specific geographic area. | "cancer research conference Boston", "biotech networking event Bay Area", "lab equipment supplier near me", "seminar on signal transduction NYC", "local scientific poster printing"[9][10][11] |

Quantitative Data on PI3K/AKT/mTOR Pathway Activation in Cancer

The aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers. The following table summarizes the frequency of pathway activation in selected cancer types.

| Cancer Type | Frequency of PI3K Pathway Activation | Key Alterations |

| Breast Cancer | ~70%[12] | PIK3CA mutations, PTEN loss, AKT overexpression[13] |

| Ovarian Cancer | ~70%[12] | PIK3CA amplification, AKT2 amplification, PTEN mutations[14] |

| Lung Adenocarcinoma (ADC) | ~90%[12] | EGFR mutations, KRAS mutations, PIK3CA amplification[15] |

| Lung Squamous Cell Carcinoma (SCC) | ~40%[12] | PIK3CA alterations (16%), PTEN alterations (15%)[15] |

Experimental Protocol: Western Blot Analysis of AKT Phosphorylation

Western blotting is a key technique to assess the activation state of the PI3K/AKT/mTOR pathway by detecting the phosphorylation of key proteins like AKT.[16]

Objective: To determine the levels of phosphorylated AKT (p-AKT) at Ser473 relative to total AKT in cancer cell lines treated with a potential mTOR inhibitor.

Materials:

-

Cancer cell lines (e.g., U87 MG, PC3)

-

Complete cell culture medium

-

mTOR inhibitor (e.g., BEZ235, INK128, RAD001)[17]

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (Rabbit anti-p-AKT Ser473, Rabbit anti-total AKT)

-

HRP-conjugated secondary antibody (Goat anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the mTOR inhibitor at various concentrations for the desired time. Include a vehicle-treated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 10 minutes.[18]

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-AKT or anti-total AKT) overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times with TBST for 5 minutes each.[19]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST for 5 minutes each.[19]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the p-AKT signal to the total AKT signal for each sample.

-

Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow for Western Blotting

Caption: A typical workflow for Western blot analysis.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. copypress.com [copypress.com]

- 5. linkflow.ai [linkflow.ai]

- 6. moz.com [moz.com]

- 7. growth-hackers.net [growth-hackers.net]

- 8. Pharma Marketers' 5-Step Keyword Research Guide | Method [wearemethod.io]

- 9. writesonic.com [writesonic.com]

- 10. localwebconcepts.com [localwebconcepts.com]

- 11. semrush.com [semrush.com]

- 12. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]

- 13. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Non-invasive measurement of mTORC1 signaling with 89Zr-transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

Methodological & Application

Application Notes and Protocols: Ochracenomicin A Fermentation and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin A is a benz[a]anthraquinone antibiotic with potential therapeutic applications. Originally isolated from Amicolatopsis sp., this class of compounds has demonstrated activity against various pathogens. This document provides detailed, representative protocols for the fermentation of the producing organism and the subsequent purification of this compound. While a specific, publicly available protocol for this compound is limited, the following procedures are based on established methods for the production and isolation of similar secondary metabolites from actinomycetes.

Data Presentation: Fermentation Media and Purification Solvents

The following tables summarize the quantitative data for the representative fermentation and purification protocols.

Table 1: Seed Culture Medium Composition

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 |

| Distilled Water | 1000 mL |

| pH | 7.2 |

Table 2: Production Medium Composition

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Peptone | 5.0 |

| Yeast Extract | 5.0 |

| Soybean Meal | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| NaCl | 0.5 |

| CaCO₃ | 2.0 |

| Distilled Water | 1000 mL |

| pH | 7.0 |

Table 3: Fermentation Parameters

| Parameter | Value |

| Incubation Temperature | 28-30°C |

| Agitation | 200 rpm |

| Incubation Time (Seed) | 48-72 hours |

| Incubation Time (Production) | 7-10 days |

Table 4: Purification Chromatography Parameters

| Chromatography Step | Stationary Phase | Mobile Phase | Elution Mode |

| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform-Methanol Gradient | Step Gradient |

| Preparative HPLC | C18 (10 µm) | Acetonitrile-Water Gradient | Linear Gradient |

Experimental Protocols

I. Fermentation of Amicolatopsis sp. for this compound Production

This protocol outlines the steps for the cultivation of Amicolatopsis sp. to produce this compound.

1. Strain Maintenance:

-

Maintain the Amicolatopsis sp. strain on GYM Streptomyces Agar slants (Composition per liter: Glucose 4g, Yeast Extract 4g, Malt Extract 10g, CaCO₃ 2g, Agar 12g, pH 7.2).

-

Incubate the slants at 28°C for 5-7 days until good sporulation is observed.

-

Store the slants at 4°C for short-term storage or as spore suspensions in 20% glycerol at -80°C for long-term storage.

2. Seed Culture Preparation:

-

Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile Seed Culture Medium (Table 1) with a loopful of spores or a small piece of agar from a mature slant.

-

Incubate the flask on a rotary shaker at 28-30°C and 200 rpm for 48-72 hours until a dense culture is obtained.

3. Production Culture:

-

Inoculate a 2 L Erlenmeyer flask containing 500 mL of sterile Production Medium (Table 2) with 25 mL (5% v/v) of the seed culture.

-

Incubate the production flask on a rotary shaker at 28-30°C and 200 rpm for 7-10 days.

-

Monitor the production of this compound periodically by extracting a small sample of the culture broth with an equal volume of ethyl acetate and analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

II. Purification of this compound

This protocol describes the extraction and purification of this compound from the fermentation broth.

1. Extraction:

-

After the fermentation period, harvest the culture broth by centrifugation at 5,000 x g for 20 minutes to separate the mycelial cake from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

-

Extract the mycelial cake separately with acetone or methanol. Evaporate the solvent from the mycelial extract and resuspend the residue in water. Extract this aqueous suspension with ethyl acetate.

-

Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column in a suitable glass column, packed using chloroform.

-

Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

After the solvent has evaporated, load the dried silica gel with the adsorbed extract onto the top of the column.

-

Elute the column with a step gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

-

Collect fractions of a suitable volume (e.g., 10-20 mL) and monitor the composition of each fraction by TLC, visualizing the spots under UV light.

-

Pool the fractions containing the target compound (this compound) based on the TLC profile.

-

Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).

-

Dissolve the partially purified extract in a suitable solvent (e.g., methanol or acetonitrile).

-

Elute the compound using a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes) at a flow rate of 5-10 mL/min.

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm and 280 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvents from the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Disclaimer

The protocols provided are representative and may require optimization for specific strains and laboratory conditions. It is recommended to perform small-scale pilot experiments to determine the optimal parameters for this compound production and purification. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: Cytotoxicity of Ochracenomicin A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin A is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp. While its initial characterization highlighted its antimicrobial properties, the structural similarity of this compound to other known anthraquinone and benz[a]anthraquinone compounds suggests a potential for anticancer activity.[1][2] This class of compounds has been shown to exert cytotoxic effects on various cancer cell lines through mechanisms that include DNA damage, cell cycle arrest, and induction of apoptosis.[3][4][5][6][7][8] These application notes provide detailed protocols for evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

Proposed Cancer Cell Line Panel

A diverse panel of cancer cell lines is recommended to assess the breadth and selectivity of this compound's cytotoxic activity. The following table outlines a suggested panel representing common cancer types.

| Tissue of Origin | Cell Line | Characteristics |

| Breast Cancer | MCF-7 | Estrogen receptor-positive |

| MDA-MB-231 | Triple-negative | |

| Lung Cancer | A549 | Non-small cell lung cancer |

| H1299 | p53-null non-small cell lung cancer | |

| Colon Cancer | HCT116 | Colorectal carcinoma |

| HT-29 | Colorectal adenocarcinoma | |

| Prostate Cancer | PC-3 | Androgen-independent |

| Leukemia | K562 | Chronic myelogenous leukemia |

| Ovarian Cancer | OVCAR-3 | Ovarian adenocarcinoma |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Selected cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

-

This compound

-

Selected cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

Lysis buffer (provided in the kit)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound and incubate for the desired time period.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Selected cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of this compound's effect across different cell lines and concentrations.

Table 1: IC50 Values of this compound (µM) after 48h Treatment

| Cell Line | MTT Assay | LDH Assay |

| MCF-7 | ||

| MDA-MB-231 | ||

| A549 | ||

| H1299 | ||

| HCT116 | ||

| HT-29 | ||

| PC-3 | ||

| K562 | ||

| OVCAR-3 |

Table 2: Percentage of Apoptotic Cells after 24h Treatment with this compound (at IC50 concentration)

| Cell Line | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| MCF-7 | ||

| MDA-MB-231 | ||

| A549 | ||

| H1299 | ||

| HCT116 | ||

| HT-29 | ||

| PC-3 | ||

| K562 | ||

| OVCAR-3 |

Visualizations

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway

Based on the known mechanisms of action of other anthraquinone derivatives, this compound may induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[6]

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new cytotoxic and anti-fungal C-glycosylated benz[α]anthraquinone from the broth of endophytic Streptomyces blastomycetica strain F4-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel anthraquinone compounds as anticancer agents and their potential mechanism. | Semantic Scholar [semanticscholar.org]

- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]

Application Note: Mass Spectrometry Fragmentation Analysis of a Novel Benz[a]anthraquinone Antibiotic, Ochracenomicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive protocol for the analysis of the mass spectrometry (MS) fragmentation pattern of Ochracenomicin A, a benz[a]anthraquinone antibiotic. While the precise fragmentation pattern is contingent on its yet-to-be-disclosed chemical structure, this application note provides a robust framework for its determination using high-resolution mass spectrometry. The protocols herein are designed to guide researchers in acquiring, interpreting, and presenting fragmentation data for novel microbial secondary metabolites.

Introduction

This compound, isolated from Amicolatopsis sp., has been identified as a novel benz[a]anthraquinone antibiotic. Understanding its chemical structure and fragmentation behavior under mass spectrometric conditions is crucial for its structural elucidation, dereplication in complex microbial extracts, and future drug development efforts. Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for obtaining structural information by inducing fragmentation of a precursor ion and analyzing the resulting product ions. This document details the experimental procedures and data analysis workflow for characterizing the fragmentation pattern of this compound.

Predicted Fragmentation of Benz[a]anthraquinone Core

While the specific structure of this compound remains to be elucidated, the fragmentation of the core benz[a]anthraquinone scaffold is expected to involve characteristic losses. Common fragmentation pathways for quinone-containing aromatic compounds include:

-

Loss of CO: A common fragmentation for quinones, leading to the loss of 28 Da. This can occur sequentially.

-

Loss of CHO: Resulting from the cleavage of a carbonyl group along with an adjacent hydrogen, leading to a loss of 29 Da.

-

Retro-Diels-Alder (RDA) reactions: If the ring system contains appropriate unsaturation, RDA reactions can lead to characteristic cleavages of the ring structure.

-

Cleavage of side chains: Any aliphatic or other side chains attached to the core structure will undergo characteristic fragmentations, such as alpha-cleavages and losses of small neutral molecules (e.g., H₂O, NH₃, CH₃).

The precise fragmentation pattern will be highly dependent on the nature and position of substituents on the benz[a]anthraquinone core of this compound.

Experimental Protocols

Sample Preparation

-

Stock Solution Preparation: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, DMSO) to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Method 1: Direct Infusion Analysis

-

Infusion: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.

-